Isoform Selectivity: IP6K-IN-1 vs. Pan-IP6K Inhibitor TNP
IP6K-IN-1 demonstrates a >223-fold selectivity for IP6K1 over IP6K2 (IC50 0.896 μM vs. >200 μM) and a 3-fold selectivity over IP6K3 (2.68 μM) in the ADP-Glo kinase assay [1]. In contrast, the widely used pan-IP6K inhibitor TNP exhibits poor isoform discrimination, with reported IC50 values of 270 nM (IP6K1), 850 nM (IP6K2), and 260 nM (IP6K3) in a parallel assay format—yielding a maximum selectivity ratio of only 3.3-fold across isoforms [2]. The >223-fold selectivity of IP6K-IN-1 for IP6K1 over IP6K2 is unparalleled among early-generation IP6K inhibitors and is directly quantified in a standardized biochemical system.
| Evidence Dimension | Isoform selectivity ratio (IP6K2 IC50 / IP6K1 IC50) |
|---|---|
| Target Compound Data | >223-fold selectivity for IP6K1 over IP6K2 (IP6K1 IC50 = 0.896 μM; IP6K2 IC50 >200 μM) |
| Comparator Or Baseline | TNP: 3.3-fold maximum isoform selectivity (IP6K1 IC50 = 270 nM; IP6K2 IC50 = 850 nM; IP6K3 IC50 = 260 nM) |
| Quantified Difference | IP6K-IN-1 exhibits >67-fold higher isoform discrimination than TNP |
| Conditions | ADP-Glo kinase assay; recombinant human IP6K isoforms |
Why This Matters
High isoform selectivity minimizes confounding biological readouts from off-target IP6K2/3 inhibition, enabling cleaner interpretation of IP6K1-specific phenotypes.
- [1] Heitmann T, et al. Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. ACS Med Chem Lett. 2023;14(12):1689-1695. (Table 4) View Source
- [2] Zhou Y, et al. SC-919 (LI-2124) is an orally active and selective inhibitor targeting inositol hexakisphosphate kinases. Nat Commun. 2021;12:4567. (Table 1) View Source
